molecular formula C7H10N4O2 B13021935 3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine

3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B13021935
M. Wt: 182.18 g/mol
InChI Key: LVECGSRCGXKCEI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. This compound is characterized by a cyclopropyl group attached to the nitrogen atom at position 3, a methyl group at position 1, and a nitro group at position 4 of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of 1-methyl-3-cyclopropyl-1H-pyrazole-5-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a temperature of around 100°C for several hours to ensure complete nitration. The reaction mixture is then poured into ice water to precipitate the product, which is collected by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance the efficiency of the nitration process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3-Cyclopropyl-1-methyl-4-amino-1H-pyrazol-5-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 3-Cyclopropyl-1-carboxy-4-nitro-1H-pyrazol-5-amine.

Scientific Research Applications

3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl and methyl groups may influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds in the pyrazole family:

    3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-Methyl-4-nitro-1H-pyrazol-5-amine: Lacks the cyclopropyl group, which may affect its stability and interactions with molecular targets.

    3-Cyclopropyl-1-methyl-4-amino-1H-pyrazol-5-amine:

The presence of the cyclopropyl, methyl, and nitro groups in this compound imparts unique properties that distinguish it from other pyrazole derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-4-nitropyrazol-3-amine

InChI

InChI=1S/C7H10N4O2/c1-10-7(8)6(11(12)13)5(9-10)4-2-3-4/h4H,2-3,8H2,1H3

InChI Key

LVECGSRCGXKCEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)[N+](=O)[O-])N

Origin of Product

United States

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